Hexadec-15-en-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-15-en-1-yl dihydrogen phosphate is a chemical compound with the molecular formula C16H33O4P It is a phosphate ester derived from hexadec-15-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-15-en-1-yl dihydrogen phosphate can be synthesized through the phosphorylation of hexadec-15-en-1-ol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as the phosphorylating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexadec-15-en-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadec-15-en-1-yl phosphate.
Reduction: Reduction reactions can convert the phosphate ester back to the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Hexadec-15-en-1-yl phosphate.
Reduction: Hexadec-15-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadec-15-en-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexadec-15-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various cellular processes. The phosphate group can participate in phosphorylation reactions, which are critical for regulating enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Hexadec-15-en-1-yl dihydrogen phosphate can be compared with other similar compounds such as:
Hexadecyl phosphate: Similar in structure but lacks the double bond present in this compound.
Hexadec-15-en-1-yl phosphate: An oxidized form of this compound.
Hexadec-15-en-1-ol: The parent alcohol from which this compound is derived.
The uniqueness of this compound lies in its specific structural features, such as the presence of a double bond and a phosphate ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
65151-91-9 |
---|---|
Molecular Formula |
C16H33O4P |
Molecular Weight |
320.40 g/mol |
IUPAC Name |
hexadec-15-enyl dihydrogen phosphate |
InChI |
InChI=1S/C16H33O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2H,1,3-16H2,(H2,17,18,19) |
InChI Key |
DIOHTSDPAYAGPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.